Deucravacitinib

Übersicht

Beschreibung

Deucravacitinib ist ein neuartiges, oral verabreichtes Medikament, das von Bristol Myers Squibb zur Behandlung von mittelschwerer bis schwerer Plaque-Psoriasis entwickelt wurde. Es ist ein hochspezifischer Inhibitor der Tyrosinkinase 2 (TYK2), einem Mitglied der Janus-Kinase-Familie. This compound wird unter dem Markennamen Sotyktu vertrieben und wurde erstmals im September 2022 in den Vereinigten Staaten für die medizinische Verwendung zugelassen .

Wissenschaftliche Forschungsanwendungen

Deucravacitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Modellverbindung für die Untersuchung der selektiven Inhibition von Tyrosinkinasen.

Biologie: this compound wird verwendet, um die Rolle von TYK2 in zellulären Signalwegen zu untersuchen.

Medizin: Es wird hauptsächlich zur Behandlung von mittelschwerer bis schwerer Plaque-Psoriasis eingesetzt und wird für andere immunvermittelte Krankheiten wie Psoriasisarthritis, Lupus und entzündliche Darmerkrankungen erforscht

5. Wirkmechanismus

This compound wirkt als hochspezifischer allosterischer Inhibitor der Tyrosinkinase 2 (TYK2). Es bindet an die regulatorische Domäne von TYK2 und stabilisiert eine inhibitorische Interaktion zwischen den regulatorischen und katalytischen Domänen. Diese selektive Inhibition stört die durch TYK2 vermittelten Signalwege, insbesondere diejenigen, die Interleukin-23 (IL-23) und Typ-I-Interferone betreffen, die wichtige Akteure in der Pathophysiologie der Psoriasis sind .

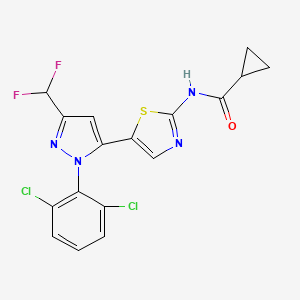

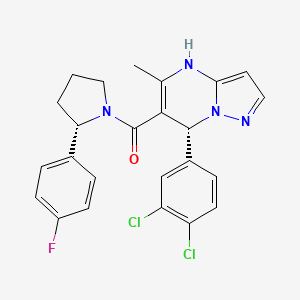

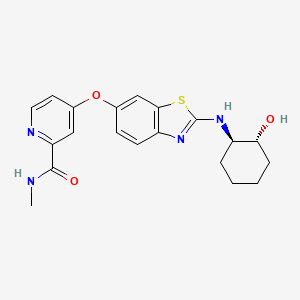

Ähnliche Verbindungen:

Tofacitinib: Ein Janus-Kinase-Inhibitor, der JAK1, JAK2 und JAK3 angreift.

Baricitinib: Ein weiterer Janus-Kinase-Inhibitor, der JAK1 und JAK2 angreift.

Upadacitinib: Ein selektiver JAK1-Inhibitor.

Vergleich: this compound ist einzigartig in seiner hohen Spezifität für TYK2, im Gegensatz zu anderen Janus-Kinase-Inhibitoren, die mehrere Kinasen angreifen. Diese Spezifität wird angenommen, dass sie zu ihrem verbesserten Sicherheitsprofil beiträgt, da sie Nebeneffekte minimiert, die mit der nicht-selektiven Inhibition verbunden sind .

Wirkmechanismus

Mode of Action

Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity . This selectivity towards TYK2 may lead to an improved safety profile of this compound . This compound inhibits TYK2 via an allosteric mechanism : it binds to the enzyme’s regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain . This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .

Biochemical Pathways

This compound selectively inhibits TYK2, thereby inhibiting signaling of interleukin (IL)-12, IL-23, and Type 1 interferon (IFN), key cytokines involved in the pathogenesis of immune-mediated diseases . TYK2 mediates multiple cytokine pathways, such as IL-23 . By doing so, TYK2 impacts the production of IL-17 . TYK2 is an important link between IL-23 and IL-17, key inflammatory cytokines in psoriasis .

Pharmacokinetics

This compound is metabolized by CYP1A2 (to form BMT-153261) and by CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the safety and efficacy of this compound have been evaluated in various clinical trials, and the compound has been generally well-tolerated .

Biochemische Analyse

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Deucravacitinib umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, die ein Pyrazolo[1,5-a]pyrazin ist. Die Synthese beginnt mit Methyl-2-hydroxy-3-nitrobenzoat, das einer Methylierung und anschliessender Ammonolyse unterzogen wird, um die Zwischenverbindung herzustellen. Anschließende Schritte umfassen Cyclisierung, Reduktion und Modifikationen der funktionellen Gruppen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die Grossproduktion optimiert. Dabei kommen Hochdurchsatzreaktoren, effiziente Reinigungstechniken und strenge Qualitätskontrollmassnahmen zum Einsatz, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deucravacitinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in den Zwischenstufen der Synthese modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um während der Synthese bestimmte funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten. Das Endprodukt ist eine hochreine Verbindung, die für pharmazeutische Zwecke geeignet ist .

Vergleich Mit ähnlichen Verbindungen

Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.

Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

Upadacitinib: A selective JAK1 inhibitor.

Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .

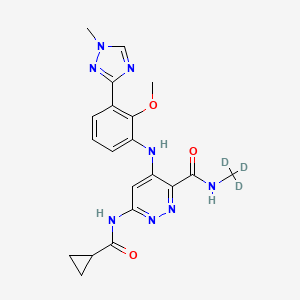

Eigenschaften

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKEPGENYLQSC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1609392-27-9 | |

| Record name | Deucravacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUCRAVACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)